molecular formula C18H21ClN2O2S B11800272 6-Chloro-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine

6-Chloro-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11800272
M. Wt: 364.9 g/mol
InChI Key: NYLCCADYHLDGNX-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 6-position, a methyl group at the 2-position, and a tosylpiperidinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of dechlorinated or demethylated products.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-Chloro-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine is unique due to its tosylpiperidinyl group, which imparts specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

6-chloro-2-methyl-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C18H21ClN2O2S/c1-13-6-8-15(9-7-13)24(22,23)21-12-4-3-5-17(21)16-10-11-18(19)20-14(16)2/h6-11,17H,3-5,12H2,1-2H3

InChI Key

NYLCCADYHLDGNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=C(C=C3)Cl)C

Origin of Product

United States

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